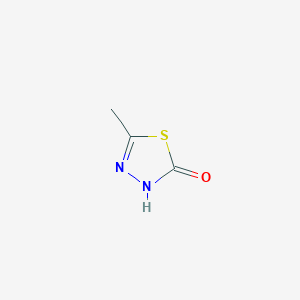

5-Methyl-1,3,4-thiadiazol-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLWYEULLSTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510617 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84352-65-8 | |

| Record name | 5-Methyl-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,3,4-thiadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Tautomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 5-Methyl-1,3,4-thiadiazol-2-ol, with a primary focus on its more stable tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, and understanding the physicochemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the tautomerism, physical and spectroscopic properties, synthesis protocols, and biological significance of this compound, with a particular emphasis on its role as a precursor for carbonic anhydrase inhibitors. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that is a constituent of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[1][2] The subject of this guide, this compound and its thiol tautomer, serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[3][4] A thorough understanding of its basic properties is therefore essential for researchers in the field of drug discovery and development.

Tautomerism

This compound exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. Spectroscopic evidence and theoretical calculations have shown that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents.[5][6] This is a critical consideration in its synthesis, characterization, and application in medicinal chemistry.

Caption: Tautomeric equilibrium between the -ol and thione forms.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the predominant thione tautomer, 5-methyl-1,3,4-thiadiazole-2(3H)-thione.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 29490-19-5 | [7] |

| Molecular Formula | C₃H₄N₂S₂ | [7] |

| Molecular Weight | 132.21 g/mol | [7] |

| Appearance | White to light yellow crystalline powder | [3][8] |

| IUPAC Name | 5-methyl-1,3,4-thiadiazole-2(3H)-thione | [7] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 182-189 °C | [8] |

| Water Solubility | Data not readily available | |

| LogP (Octanol/Water) | Data not readily available | [9] |

Spectroscopic Data

The structural elucidation of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methyl protons and the N-H proton of the thione tautomer are expected. | [5] |

| ¹³C NMR (DMSO-d₆) | Signals for the methyl carbon and the two carbons of the thiadiazole ring are observed. | [5][10] |

| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-N stretching vibrations are present. | [10] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight is detected. | [7] |

Synthesis

The synthesis of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is most commonly achieved through the cyclization of thiosemicarbazide derivatives. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from Acetic Anhydride and Thiosemicarbazide

This method involves the reaction of acetic anhydride with thiosemicarbazide, followed by cyclization.

Materials:

-

Acetic anhydride

-

Thiosemicarbazide

-

Orthophosphoric acid

-

Ethanol

-

Water

Procedure:

-

A mixture of thiosemicarbazide and a catalytic amount of orthophosphoric acid is prepared.

-

Acetic anhydride is added dropwise to the mixture under controlled temperature conditions.

-

The reaction mixture is then refluxed for several hours to facilitate cyclization.

-

Upon cooling, the crude product precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 5-methyl-1,3,4-thiadiazole-2(3H)-thione.

Caption: General workflow for the synthesis of the target compound.

Biological Significance and Mechanism of Action

While 5-methyl-1,3,4-thiadiazole-2-thiol itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating a sulfonamide moiety, are potent inhibitors of carbonic anhydrases (CAs).[10][11] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[10][11]

The inhibitory action of sulfonamide-based thiadiazole derivatives stems from the coordination of the sulfonamide nitrogen to the zinc ion located in the active site of the carbonic anhydrase enzyme.[12] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity of the enzyme, thereby inhibiting its function.

Caption: Mechanism of carbonic anhydrase inhibition.

Applications in Drug Development

The 5-methyl-1,3,4-thiadiazole-2-thiol core is a valuable starting material for the synthesis of a diverse range of bioactive molecules.[3][4] Its applications in drug development are primarily as a scaffold for:

-

Carbonic Anhydrase Inhibitors: As detailed above, for the treatment of glaucoma, edema, and as potential anticancer agents.[5][11]

-

Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[13][14][15]

-

Diuretics: Certain derivatives exhibit diuretic properties, likely linked to carbonic anhydrase inhibition in the kidneys.[3][16]

-

Agrochemicals: The thiadiazole motif is also found in fungicides and other crop protection agents.[11]

Conclusion

This compound, existing predominantly as its thione tautomer, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and its role as a key precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of its basic properties, which is crucial for the rational design and synthesis of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.

References

- 1. connectjournals.com [connectjournals.com]

- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 4. nbinno.com [nbinno.com]

- 5. biopolymers.org.ua [biopolymers.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Retraction:Synthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. saudijournals.com [saudijournals.com]

An In-depth Technical Guide to 5-Methyl-1,3,4-thiadiazol-2-ol: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic methodologies. Emphasis is placed on its tautomeric relationship with its thione counterpart and the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, making it a valuable pharmacophore in drug discovery.

Chemical Structure and IUPAC Name

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, a methyl group at position 5, and a hydroxyl group at position 2.

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₄N₂OS[1]

-

SMILES: Cc1nnc(O)s1[1]

-

InChI Key: FGLWYEULLSTVMA-UHFFFAOYSA-N[1]

The chemical structure of this compound is presented below:

A critical aspect of this compound is its existence in a tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione. In many conditions, particularly in solvents like DMSO, the thione form is the predominant tautomer.[2] This is important for understanding its reactivity and for designing synthetic routes.

Below is a diagram illustrating the tautomeric equilibrium:

Caption: Tautomeric equilibrium between the -ol and -thione forms.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic properties of this compound and its thione tautomer. It is important to note that much of the experimental data found in the literature pertains to the more stable thione form, 5-methyl-1,3,4-thiadiazole-2-thiol.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 116.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 182-189 °C (for the thione tautomer) | [3] |

| Empirical Formula | C₃H₄N₂OS | [1] |

Table 2: Spectroscopic Data

| Technique | Data (for the thione tautomer or related derivatives) | Reference |

| ¹H-NMR | Methyl (CH₃) protons typically appear as a sharp singlet in the range of 2.5 to 2.8 ppm. | [2] |

| ¹³C-NMR | Three distinct signals are expected: one for the methyl carbon and two for the carbons within the thiadiazole ring (C2 and C5). | [2] |

| FT-IR (cm⁻¹) | C=N stretching: 1500-1630 cm⁻¹ | [2] |

Synthetic Pathways and Experimental Protocols

The synthesis of the 1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry. The most common route to 5-methyl-substituted 2-thiol/ol derivatives involves the cyclization of thiosemicarbazide or its derivatives.

A general synthetic workflow is depicted below:

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol describes a common method for synthesizing a key precursor to 5-methyl-1,3,4-thiadiazole derivatives.

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Anhydrous sodium carbonate

-

Ethanol

-

Concentrated hydrochloric acid

Procedure:

-

Suspend thiosemicarbazide (0.02 mol, 1.82 g) in ethanol (15 mL).

-

Add anhydrous sodium carbonate (0.02 mol, 2.12 g) and carbon disulfide (3 mL) to the suspension.

-

Warm the mixture with stirring under reflux for 1 hour.

-

Continue heating on a steam bath for an additional 4 hours.[4]

-

Remove the majority of the solvent under reduced pressure.

-

Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid.[4]

-

The resulting precipitate is the desired 5-amino-1,3,4-thiadiazole-2-thiol, which can be further purified by recrystallization.

Significance in Drug Development

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Its derivatives have been reported to exhibit:

-

Antimicrobial activity: Including antibacterial and antifungal properties.

-

Anticancer activity: Showing promise against various cancer cell lines.

-

Anti-inflammatory effects.

-

Anticonvulsant properties.

-

Antitubercular activity.

The structural versatility of the 1,3,4-thiadiazole nucleus allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties for the development of novel therapeutic agents. The presence of the sulfur atom and the aromatic nature of the ring are key to its ability to interact with various biological targets.

Conclusion

This compound, and its predominant thione tautomer, are important heterocyclic compounds with a well-established role in the synthesis of medicinally relevant molecules. The straightforward synthetic accessibility of the 1,3,4-thiadiazole core, coupled with its broad spectrum of biological activities, ensures its continued importance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.

References

5-Methyl-1,3,4-thiadiazol-2-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in medicinal and agrochemical research. This document details its chemical properties, synthesis, spectroscopic characterization, and known biological activities, presenting data in a structured format for ease of use by professionals in the field.

Core Compound Properties

This compound is a small heterocyclic molecule. Due to keto-enol tautomerism, it can exist in equilibrium with its tautomeric forms: 5-methyl-1,3,4-thiadiazol-2(3H)-one and the thiol form, 5-methyl-1,3,4-thiadiazole-2-thiol. The thione form is often the most stable.

| Property | Value | Reference |

| CAS Number | 84352-65-8 | |

| Molecular Formula | C₃H₄N₂OS | |

| Molecular Weight | 116.14 g/mol | |

| Canonical SMILES | CC1=NN=C(O)S1 | |

| InChI Key | FGLWYEULLSTVMA-UHFFFAOYSA-N | |

| Physical Form | Solid |

Note: The thiol tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol, has a CAS number of 29490-19-5 and a molecular weight of 132.21 g/mol .[1]

Synthesis Protocols

Experimental Protocol: Synthesis of a 5-Substituted-1,3,4-thiadiazol-2(3H)-one[4][5]

This protocol is adapted from the synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one and can be modified for the 5-methyl analogue by starting with 2-amino-5-methyl-1,3,4-thiadiazole.

Step 1: Diazotization of 2-Amino-5-methyl-1,3,4-thiadiazole

-

Suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid in a round-bottomed flask equipped with a stirrer.

-

Cool the reaction mixture to between -10°C and -5°C (263–268 K) using an appropriate cooling bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between -10°C and -5°C with continuous stirring. The addition of approximately 4 equivalents of NaNO₂ is suggested.[2]

-

Continue stirring the mixture at this temperature for 2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis to 5-Methyl-1,3,4-thiadiazol-2(3H)-one

-

To the diazonium salt solution, add water and warm the mixture to 60–80°C (333–353 K).[2]

-

Stir the reaction at this temperature for 3 hours to facilitate the hydrolysis of the diazonium salt to the desired product.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified using standard techniques such as column chromatography or recrystallization.

Below is a conceptual workflow for this synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce. However, data for its thiol tautomer, 2-mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5), is available and provides valuable structural information.

| Data Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton of the tautomeric form are expected. | [3] |

| IR Spectra | Characteristic peaks for N-H, C=N, and C=S (from the thione tautomer) stretching are anticipated. | [1] |

| Mass Spec (EI) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the thiol/thione tautomer (132.2 g/mol ). | [4][5] |

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, known for a wide range of biological activities. Derivatives have been investigated for their antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[6][7][8]

Antimicrobial Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activity.[6][9] The mechanism is often attributed to the N-C-S linkage, which can interact with essential microbial enzymes or cellular processes. While specific MIC (Minimum Inhibitory Concentration) values for this compound are not widely published, the general activity of this class of compounds suggests its potential as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those with a sulfonamide moiety, are known potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[10] The thiadiazole ring acts as a key binding element within the enzyme's active site. This suggests that this compound could serve as a foundational structure for designing novel enzyme inhibitors.

The logical pathway for investigating this compound's potential as a carbonic anhydrase inhibitor is outlined below.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and development, stemming from the established biological activities of the 1,3,4-thiadiazole core. While detailed characterization and specific biological data for this particular molecule are limited in the public domain, the synthetic routes and known activities of its analogues provide a strong foundation for future research. This guide serves as a technical starting point for scientists investigating its properties and potential applications as an antimicrobial agent or enzyme inhibitor.

References

- 1. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Mercapto-5-methyl-1,3,4-thiadiazole(29490-19-5) 1H NMR [m.chemicalbook.com]

- 4. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol from Thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1,3,4-thiadiazol-2-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, thiosemicarbazide, and proceeds through a two-step reaction sequence involving the formation of a key intermediate, 2-amino-5-methyl-1,3,4-thiadiazole, followed by its conversion to the desired final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. The substituent at the 2-position of the thiadiazole ring plays a crucial role in modulating its biological efficacy. The 2-hydroxy (or its tautomeric 2-oxo) functionality, in particular, can act as a key hydrogen bonding motif, influencing the interaction of the molecule with biological targets.

This guide focuses on a reliable and well-documented synthetic route to this compound, providing researchers with the necessary information to reproduce this synthesis in a laboratory setting.

Overall Synthetic Pathway

The synthesis of this compound from thiosemicarbazide is achieved in two primary steps as illustrated in the following pathway:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two key stages of the synthesis.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The initial step involves the cyclocondensation of thiosemicarbazide with acetic acid to form the 2-amino-5-methyl-1,3,4-thiadiazole intermediate. A reliable method for this transformation utilizes polyphosphoric acid as a dehydrating agent and reaction medium.[1]

Experimental Workflow for Step 1

Caption: Experimental workflow for the synthesis of the intermediate.

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, combine 75 parts by weight of acetic acid and 215 parts by weight of commercial polyphosphoric acid.

-

To this mixture, add 91 parts by weight of thiosemicarbazide with continuous stirring.

-

Heat the reaction mixture with stirring to a temperature between 105 °C and 116 °C.

-

Maintain this temperature for approximately 50 minutes, at which point the reaction is substantially complete.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into 500 parts by weight of water, which will cause the product to precipitate.

-

Neutralize the aqueous mixture with concentrated ammonium hydroxide.

-

Filter the resulting solid at room temperature.

-

Wash the filter cake thoroughly with water and dry to obtain 2-amino-5-methyl-1,3,4-thiadiazole.

Step 2: Conversion of 2-Amino-5-methyl-1,3,4-thiadiazole to this compound

This step involves the diazotization of the amino group of the intermediate, followed by hydrolysis of the in situ generated diazonium salt to yield the final product. While specific high-yield methods for this exact substrate are not extensively documented, the following procedure is based on standard methodologies for the conversion of heterocyclic amines to their corresponding hydroxyl derivatives.[2][3]

Experimental Workflow for Step 2

Caption: Experimental workflow for the conversion to the final product.

Procedure:

-

Dissolve 2-amino-5-methyl-1,3,4-thiadiazole in dilute hydrochloric acid in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Gradually heat the reaction mixture. The decomposition of the diazonium salt and formation of the hydroxyl group will occur, often evidenced by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture to room temperature.

-

Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactants and Products for the Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Step 1)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 1 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 1.25 |

| 2-Amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | 115.16 | - |

Table 2: Yield and Physical Properties of the Intermediate and Final Product

| Compound | Yield (%) | Melting Point (°C) | Appearance |

| 2-Amino-5-methyl-1,3,4-thiadiazole | 89.1[1] | 224-226 | White to off-white solid |

| This compound | - | 182-189 (as the thiol tautomer)[4] | White to light yellow powder |

Note: The yield for the conversion of the amino to the hydroxyl group (Step 2) is highly dependent on the specific reaction conditions and may require optimization.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis of this compound from thiosemicarbazide. The provided experimental protocols, along with the structured data and workflow visualizations, offer a clear and reproducible pathway for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole intermediate is a high-yielding and robust reaction. The subsequent conversion to the 2-ol, while requiring careful control of reaction conditions, follows a standard and well-understood chemical transformation. This guide serves as a valuable resource for the preparation of this important heterocyclic building block.

References

- 1. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 2. This compound | 84352-65-8 | Benchchem [benchchem.com]

- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-Methyl-1,3,4-thiadiazol-2-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1,3,4-thiadiazol-2-ol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of heterocyclic compounds is paramount. This compound is a molecule of interest within medicinal and agrochemical chemistry, largely due to the versatile thiadiazole core.[1] This guide provides a detailed overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into its structural elucidation.

It is important to note that this compound can exist in tautomeric forms, predominantly as its thione tautomer, 5-methyl-1,3,4-thiadiazole-2(3H)-thione, particularly in solvents like dimethylsulfoxide (DMSO).[1] This tautomerism influences the spectroscopic characteristics observed.

Molecular Structure and Properties

-

Molecular Formula: C₃H₄N₂OS[1]

-

Molecular Weight: 116.14 g/mol [1]

-

CAS Registry Number: 84352-65-8[1]

-

Appearance: White to light yellow powder or solid.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy

The proton NMR spectrum is characterized by a signal from the methyl (CH₃) protons.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| CH₃ | 2.5 - 2.8[1] | Singlet | Varies |

¹³C-NMR Spectroscopy

The carbon NMR spectrum is expected to show three distinct signals. The chemical shifts can vary depending on the predominant tautomeric form.[1]

| Assignment | Chemical Shift (δ) in ppm (Thione Form) | Solvent |

| CH₃ | ~ 15 - 16[1] | DMSO |

| C2 (C=S) | ~ 161[1] | DMSO |

| C5 (C-CH₃) | ~ 167[1] | DMSO |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum will show characteristic bands for C=N, C-H, and potentially O-H or N-H and C=S stretches, depending on the tautomeric form.

| Vibrational Mode | Frequency (cm⁻¹) (Thiadiazole Derivatives) |

| C-H (aromatic) stretch | 3062[3] |

| C-H (aliphatic) stretch | 2931[3] |

| C=N stretch | 1620[3] |

| C=C and C=N (cyclic) stretch | 1527, 1504[3] |

| Thiadiazole ring vibrations | 1396, 1273, 1064[3] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

| Technique | Observation | Value |

| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula | C₃H₄N₂OS |

| Calculated Molecular Weight | 116.14 g/mol [1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H-NMR Acquisition: The spectrum is typically acquired with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C-NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired using a 30-45° pulse and a longer relaxation delay (2-5 seconds). A larger number of scans is usually required compared to ¹H-NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF, Orbitrap) is employed.

-

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of this compound using spectroscopic methods.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This comprehensive approach, combining NMR, IR, and Mass Spectrometry, allows for the unambiguous structural determination of this compound, providing a solid foundation for further research and development in its various applications.

References

The Solubility Profile of 5-Methyl-1,3,4-thiadiazol-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Methyl-1,3,4-thiadiazol-2-ol, a heterocyclic compound of interest in various research and development domains. Understanding the solubility of this compound is critical for its application in medicinal chemistry, agrochemical development, and material science, as it governs the formulation, delivery, and bioavailability of any potential product. This document compiles available quantitative and qualitative solubility data, details the experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For this compound, it's important to note its existence in a tautomeric equilibrium with 5-methyl-1,3,4-thiadiazole-2(3H)-thione (also known as 2-mercapto-5-methyl-1,3,4-thiadiazole). This thione form is reported to be predominant in certain solvents like dimethylsulfoxide (DMSO). The solubility is influenced by factors such as the polarity of the solvent and the potential for hydrogen bonding.

Quantitative Solubility Data

Recent studies have provided quantitative data on the solubility of the tautomeric form, 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD), in various organic solvents at different temperatures. The following tables summarize the mole fraction solubility (x₁) of MMTD as determined by the gravimetric method.

Table 1: Solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Alcohols [1][2]

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | n-Propanol (x₁) | i-Propanol (x₁) | n-Butanol (x₁) | i-Butanol (x₁) |

| 283.15 | 0.0152 | 0.0163 | 0.0131 | 0.0118 | 0.0105 | 0.0098 |

| 288.15 | 0.0178 | 0.0191 | 0.0154 | 0.0139 | 0.0123 | 0.0115 |

| 293.15 | 0.0208 | 0.0223 | 0.0180 | 0.0163 | 0.0144 | 0.0134 |

| 298.15 | 0.0243 | 0.0260 | 0.0210 | 0.0190 | 0.0168 | 0.0157 |

| 303.15 | 0.0283 | 0.0303 | 0.0244 | 0.0221 | 0.0196 | 0.0183 |

| 308.15 | 0.0329 | 0.0352 | 0.0284 | 0.0257 | 0.0228 | 0.0213 |

| 313.15 | 0.0382 | 0.0408 | 0.0329 | 0.0298 | 0.0265 | 0.0248 |

| 318.15 | 0.0443 | 0.0473 | 0.0382 | 0.0346 | 0.0308 | 0.0288 |

| 323.15 | 0.0513 | 0.0548 | 0.0443 | 0.0401 | 0.0357 | 0.0334 |

Table 2: Solubility of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Esters [1][2]

| Temperature (K) | Methyl Acetate (x₁) | Ethyl Acetate (x₁) | Propyl Acetate (x₁) | Butyl Acetate (x₁) | Amyl Acetate (x₁) | Ethyl Formate (x₁) |

| 283.15 | 0.0215 | 0.0198 | 0.0175 | 0.0158 | 0.0143 | 0.0129 |

| 288.15 | 0.0250 | 0.0230 | 0.0203 | 0.0183 | 0.0166 | 0.0150 |

| 293.15 | 0.0291 | 0.0268 | 0.0236 | 0.0213 | 0.0193 | 0.0174 |

| 298.15 | 0.0338 | 0.0312 | 0.0275 | 0.0248 | 0.0224 | 0.0202 |

| 303.15 | 0.0393 | 0.0363 | 0.0320 | 0.0288 | 0.0260 | 0.0235 |

| 308.15 | 0.0457 | 0.0422 | 0.0372 | 0.0335 | 0.0303 | 0.0273 |

| 313.15 | 0.0531 | 0.0490 | 0.0432 | 0.0389 | 0.0352 | 0.0317 |

| 318.15 | 0.0617 | 0.0569 | 0.0502 | 0.0452 | 0.0409 | 0.0368 |

| 323.15 | 0.0717 | 0.0661 | 0.0583 | 0.0525 | 0.0475 | 0.0428 |

Qualitative Solubility Information

In addition to the quantitative data, several sources provide qualitative solubility information for this compound or its thione tautomer:

-

Water: Generally reported as insoluble in water, although one source mentions solubility in hot water.[3][4] Another source provides a calculated Log10 of water solubility as -1.75 mol/L.[5] A specific value of 2 g/100 mL in H₂O has also been reported.[6]

-

Organic Solvents: Generally soluble in organic solvents.[4]

-

Chloroform: Soluble at a concentration of 10mg/mL, with the solution being clear to very slightly hazy and colorless.[4][7]

-

Ethanol: Soluble.[3]

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like this compound, based on the widely used gravimetric or shake-flask method.

Principle

An excess amount of the solid solute is added to a known amount of solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). The undissolved solid is then separated from the saturated solution, and the concentration of the solute in the solution is determined.

Apparatus and Reagents

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with a heating plate

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Drying oven

-

Vials or flasks

-

This compound (solute)

-

Selected solvents of known purity

Procedure

-

Sample Preparation: An excess amount of this compound is added to a pre-weighed vial containing a known mass of the chosen solvent.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand for a period to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles.

-

Quantification (Gravimetric Method): A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute). The mass of the remaining solid solute is then determined by weighing.

-

Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of a compound's solubility.

Conclusion

This technical guide has summarized the currently available solubility data for this compound, with a focus on its predominant tautomeric form, 2-mercapto-5-methyl-1,3,4-thiadiazole. The provided quantitative data in various organic solvents serves as a valuable resource for researchers in formulation development and process chemistry. The detailed experimental protocol and the workflow diagram offer a practical framework for conducting solubility studies. As with any chemical compound, it is recommended to verify solubility under specific experimental conditions, as minor impurities and variations in solvent grade can influence the results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl- (CAS 29490-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. 29490-19-5 | CAS DataBase [m.chemicalbook.com]

Tautomerism of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 5-Methyl-1,3,4-thiadiazol-2-ol and its corresponding thiol form, 5-Methyl-1,3,4-thiadiazole-2-thiol. This equilibrium is a critical consideration in the fields of medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence the compound's physicochemical properties, biological activity, and interaction with molecular targets. This document details the structural and energetic aspects of this tautomerism, provides experimental protocols for its characterization, and discusses its implications in a biological context.

Introduction to Thiol-Thione Tautomerism in 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When a hydroxyl or thiol group is present at the 2-position of the 1,3,4-thiadiazole ring, the potential for prototropic tautomerism arises. In the case of this compound, this manifests as an equilibrium between the 'ol' (or enol-like) form and the 'thione' (or keto-like) form, which is more accurately described as a thiol-thione equilibrium.

The thione form is generally considered to be the more stable tautomer in many heterocyclic systems, and this holds true for 2-mercapto-1,3,4-thiadiazoles. Computational and experimental studies have consistently shown that the thione tautomer of 5-Methyl-1,3,4-thiadiazole-2-thiol is the predominant species in both the solid state and in various solvents. The stability of the thione form is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, as well as favorable amide-like resonance stabilization.

Tautomeric Equilibrium and Structural Elucidation

The equilibrium between the thiol and thione tautomers is dynamic and can be influenced by factors such as solvent polarity, temperature, and pH.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Spectroscopic Characterization

The differentiation and quantification of the thiol and thione tautomers are primarily achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy.

Table 1: Spectroscopic Data for the Tautomers of 5-Methyl-1,3,4-thiadiazole Derivatives

| Spectroscopic Method | Thiol Tautomer (Characteristic Signals) | Thione Tautomer (Characteristic Signals) | Reference |

| ¹H NMR | S-H proton signal (variable, ~3.5-5.5 ppm) | N-H proton signal (~13-14 ppm in DMSO-d₆) | [1][2] |

| ¹³C NMR | C-S carbon (~160-170 ppm) | C=S carbon (~180-190 ppm) | [1][2] |

| FTIR (cm⁻¹) | C=N stretching (~1600-1650), S-H stretching (weak, ~2500-2600) | C=S stretching (~1050-1250), N-H stretching (~3100-3300) | [2] |

| UV-Vis (nm) | π → π* transitions (<300 nm) | n → π* transitions of C=S (~300-350 nm) | [2] |

Note: The exact chemical shifts and absorption bands can vary depending on the solvent and concentration.

Experimental Protocols

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

A common and efficient method for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol involves the cyclization of a thiosemicarbazide derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylthiosemicarbazide (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Cyclization: Add a dehydrating/cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid, dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Isolation: The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Methyl-1,3,4-thiadiazole-2-thiol.

Caption: Workflow for the synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol.

Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can be employed to determine the ratio of the two tautomers in solution.

Protocol:

-

Sample Preparation: Accurately weigh a known amount of the synthesized 5-Methyl-1,3,4-thiadiazole-2-thiol and a suitable internal standard (e.g., maleic acid) and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: Acquire a ¹H NMR spectrum using parameters suitable for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Integration: Integrate the well-resolved signals corresponding to the N-H proton of the thione form and a characteristic proton of the thiol form (if observable and resolved). Also, integrate a signal from the internal standard.

-

Calculation: The molar ratio of the tautomers can be calculated by comparing the integral values, normalized to the number of protons each signal represents.

Biological Implications and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a range of biological activities, and their mechanism of action often involves interference with key cellular signaling pathways. While the specific pathways modulated by this compound/thiol are not extensively characterized, related compounds have been shown to act as inhibitors of various enzymes and to modulate pathways critical for cell survival and proliferation.

Anticancer Activity

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity. Their mechanisms often involve the inhibition of protein kinases within crucial signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are frequently hyperactivated in cancer and regulate cell growth, proliferation, survival, and angiogenesis.[3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 3. bepls.com [bepls.com]

- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 5-Methyl-1,3,4-thiadiazol-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological properties. Among its many derivatives, those of 5-Methyl-1,3,4-thiadiazol-2-ol have garnered significant interest for their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways.

Antifungal Activity

Derivatives of 5-Methyl-1,3,4-thiadiazole have demonstrated notable efficacy against various fungal pathogens. The primary mechanism of action for some of these compounds involves the disruption of the fungal cell wall, a structure essential for maintaining cell integrity and viability.

One prominent derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, has been identified as a potent antifungal agent against a range of Candida species, including azole-resistant strains, as well as various molds.[1][2] Its antifungal activity is attributed to the disruption of cell wall biogenesis.[1][2] This interference leads to an inability of the fungal cells to maintain their characteristic shape, resulting in the formation of giant, flocculating cells.[1][2] Furthermore, the compromised cell wall cannot withstand internal turgor pressure, leading to the leakage of protoplasmic content.[1][2]

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antifungal potency. The following table summarizes the MIC values for 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol against various fungal strains.

| Fungal Strain | MIC₁₀₀ (µg/mL) | Reference |

| Candida species | 8 - 96 | [1][2] |

| Molds | 8 - 96 | [1][2] |

Experimental Protocol: Antifungal Susceptibility Testing

Broth Microdilution Method:

This method is a standard for determining the MIC of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Preparation of Compound Dilutions: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a clear well.

Signaling Pathway: Fungal Cell Wall Disruption

The following diagram illustrates the proposed mechanism of fungal cell wall disruption by 5-Methyl-1,3,4-thiadiazole derivatives.

Caption: Proposed mechanism of fungal cell wall disruption.

Anticancer Activity

Derivatives of 5-Methyl-1,3,4-thiadiazole have also emerged as promising candidates for anticancer drug development. These compounds have demonstrated cytotoxic effects against a variety of human tumor cell lines.

N-(5-methyl-[1][3][4]thiadiazol-2-yl)-propionamide, for instance, has shown inhibitory action against liver, leukemia, and breast cancer cell lines.[4] The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] Some derivatives have been shown to inhibit the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[3]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC₅₀ values for N-(5-methyl-[1][3][4]thiadiazol-2-yl)-propionamide against various cancer cell lines.

| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| HepG2 (Liver) | 9.4 | [4] |

| HL60 (Leukemia) | In the range of 9.4–97.6 | [4] |

| MCF7 (Breast) | 97.6 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Signaling Pathway: Inhibition of Cancer Cell Proliferation

The following diagram illustrates a simplified workflow of how 5-Methyl-1,3,4-thiadiazole derivatives may inhibit cancer cell proliferation through the modulation of key signaling pathways.

Caption: Inhibition of cancer cell proliferation pathways.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new antifungal and anticancer therapies. Their mechanisms of action, targeting fundamental cellular processes in pathogens and cancer cells, make them attractive candidates for further investigation and optimization. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic applications of these versatile molecules. Further studies are warranted to fully elucidate their structure-activity relationships and to explore their efficacy and safety in preclinical and clinical settings.

References

- 1. Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole | Semantic Scholar [semanticscholar.org]

- 2. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. library.dmed.org.ua [library.dmed.org.ua]

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with its favorable physicochemical properties, have made it a cornerstone in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its synthesis, key therapeutic applications, mechanisms of action, and structure-activity relationships.

Synthesis of the 1,3,4-Thiadiazole Core

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of organic chemistry, with several reliable methods available. A common and versatile approach involves the cyclization of thiosemicarbazides with various reagents.

Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

This protocol outlines a general procedure for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazole derivatives, a common starting point for further functionalization.

Materials:

-

Substituted benzoic acid (1.0 mmol)

-

Thiosemicarbazide (1.0 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Water

-

50% Sodium hydroxide solution

-

Ice

Procedure:

-

A mixture of the substituted benzoic acid (1.0 mmol) and phosphorus oxychloride (10 mL) is stirred at room temperature for 20 minutes.

-

Thiosemicarbazide (1.0 mmol) is added to the mixture.

-

The resulting mixture is heated at 80-90 °C for one hour with continuous stirring.

-

The reaction mixture is then cooled in an ice bath, and 40 mL of water is carefully added.

-

The resulting suspension is refluxed for 4 hours.

-

After cooling, the solution is basified to pH 8 with a 50% sodium hydroxide solution while stirring.

-

The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, along with elemental analysis.

A logical workflow for a typical synthesis and characterization process is depicted below.

Therapeutic Applications and Biological Activities

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The most prominent of these are anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3] Their ability to interfere with DNA replication, owing to their bioisosteric relationship with pyrimidine, is a key factor in their pharmacological properties.[4][5]

Mechanisms of Anticancer Action:

-

Tyrosine Kinase Inhibition: A primary mechanism of action for many anticancer 1,3,4-thiadiazole derivatives is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival.[6]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target. Overexpression of EGFR is common in various cancers. 1,3,4-thiadiazole derivatives have been designed to competitively bind to the ATP-binding site of EGFR, thereby inhibiting its activity and disrupting downstream signaling pathways.[7][8]

-

Abl Kinase Inhibition: Substituted 1,3,4-thiadiazoles have been identified as potent inhibitors of Abl tyrosine kinase, an important target in the treatment of chronic myeloid leukemia (CML).[9]

-

-

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly and leading to the disruption of essential cellular functions like mitosis, ultimately inducing cell cycle arrest and apoptosis.[6]

-

Other Mechanisms: Other reported mechanisms include inhibition of carbonic anhydrase, histone deacetylases (HDACs), and topoisomerase II.[6][10]

The signaling pathway below illustrates the role of 1,3,4-thiadiazole derivatives as EGFR inhibitors.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of representative 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | A549 (Lung) | 1.62 | [4] |

| MDA-MB-231 (Breast) | 2.54 | [4] | |

| T47D (Breast) | 3.17 | [4] | |

| MCF-7 (Breast) | 4.61 | [4] | |

| HeLa (Cervical) | 2.89 | [4] | |

| HCT116 (Colon) | 3.75 | [4] | |

| HepG2 (Liver) | 4.21 | [4] | |

| 22d | MCF-7 (Breast) | 1.52 | [4] |

| HCT-116 (Colon) | 10.3 | [4] | |

| 32a | HePG-2 (Liver) | 3.31 | [4] |

| 32d | MCF-7 (Breast) | 9.31 | [4] |

| ST10 | MCF-7 (Breast) | 49.6 | [11][12] |

| MDA-MB-231 (Breast) | 53.4 | [11][12] | |

| 2g | LoVo (Colon) | 2.44 | [10] |

| MCF-7 (Breast) | 23.29 | [10] | |

| 9a | MCF-7 (Breast) | 3.31 | [7] |

| 6g | A549 (Lung) | 1.537 | [13] |

| 20b | MCF-7 (Breast) | 0.05 | [14] |

| HepG2 (Liver) | 0.14 | [14] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

1,3,4-Thiadiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16]

Mechanisms of Antimicrobial Action: The exact mechanisms of antimicrobial action are varied and can depend on the specific derivative. However, some proposed mechanisms include:

-

Inhibition of essential enzymes in microbial metabolic pathways.

-

Disruption of cell wall synthesis.

-

Interference with nucleic acid and protein synthesis.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3,4-thiadiazole derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 9b | Aspergillus fumigatus | 0.9 | [17] |

| Geotrichum candidum | 0.08 | [17] | |

| Staphylococcus aureus | 1.95 | [17] | |

| 4c | Bacillus subtilis | 0.12 | [17] |

| 9a | Bacillus subtilis | 0.12 | [17] |

| 8a | Staphylococcus aureus | 20-28 | [18] |

| Bacillus subtilis | 20-28 | [18] | |

| Escherichia coli | 24-40 | [18] | |

| Pseudomonas aeruginosa | 24-40 | [18] | |

| 8d | Aspergillus niger | 32-42 | [18] |

| Candida albicans | 32-42 | [18] | |

| 8e | Aspergillus niger | 32-42 | [18] |

| Candida albicans | 32-42 | [18] | |

| 8j | Pseudomonas aeruginosa | 12.5 | [15] |

| 8a (unsubstituted) | Pseudomonas aeruginosa | 12.5 | [15] |

| 26 | Staphylococcus aureus | 8-31.25 | [18] |

| Streptococcus pneumoniae | 8-31.25 | [18] | |

| Bacillus subtilis | 8-31.25 | [18] | |

| Escherichia coli | 8-31.25 | [18] | |

| Pseudomonas aeruginosa | 8-31.25 | [18] | |

| Klebsiella pneumoniae | 8-31.25 | [18] | |

| Aspergillus fumigatus | 8-31.25 | [18] | |

| Candida albicans | 8-31.25 | [18] | |

| Geotrichum candidum | 8-31.25 | [18] | |

| 37 | Bacillus subtilis | 1000 | [15] |

| 38 | Bacillus subtilis | 1000 | [15] |

| Escherichia coli | 1000 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent)

-

Standard antimicrobial agents (positive controls)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the 1,3,4-thiadiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain.

-

Add the microbial inoculum to each well containing the compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[19][20]

Mechanisms of Anti-inflammatory Action: The primary mechanism of action for many anti-inflammatory 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation and pain.[21] Some derivatives have shown selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The logical relationship for the development and evaluation of anti-inflammatory 1,3,4-thiadiazole derivatives is shown below.

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the in vivo anti-inflammatory activity of representative 1,3,4-thiadiazole derivatives.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| 5c | Carrageenan-induced rat paw edema | 10 mg/kg | > Diclofenac | [21] |

| 6f | Carrageenan-induced paw edema | 100 mg/kg | 44 | [22] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 56 | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

1,3,4-Thiadiazole derivatives

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Structure-Activity Relationships (SAR)

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. While specific SARs vary for each therapeutic target, some general trends have been observed:

-

Anticancer Activity:

-

The presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core often enhances anticancer activity.[10]

-

The type and position of substituents on this aromatic ring, as well as the nature of the substituent at the 2-amino group, significantly influence the potency.[10]

-

For EGFR inhibitors, specific substitutions that mimic the binding of ATP in the kinase domain are crucial.

-

-

Antimicrobial Activity:

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities associated with its derivatives make it an attractive starting point for the development of new drugs. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in more advanced preclinical and clinical studies. The information presented in this guide provides a solid foundation for researchers and professionals involved in this exciting field of drug discovery.

References

- 1. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. bepls.com [bepls.com]

- 7. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to 5-Methyl-1,3,4-thiadiazol-2-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 5-Methyl-1,3,4-thiadiazol-2-ol. Predominantly existing in its thione tautomeric form, 5-methyl-1,3,4-thiadiazole-2-thiol, this heterocyclic compound has been a subject of interest due to the versatile biological activities exhibited by the broader 1,3,4-thiadiazole class of molecules. This document details the historical context of its synthesis, experimental protocols for its preparation, a compilation of its physicochemical properties, and a discussion of its tautomerism. While a specific, direct discovery of this compound is not pinpointed to a single seminal publication, its emergence is intrinsically linked to the pioneering work on the synthesis of the 1,3,4-thiadiazole ring system.

Introduction and Historical Context

The journey of 1,3,4-thiadiazole derivatives has a rich history, with the first mention of a thiadiazole compound dating back to 1882. The development of synthetic methodologies for this heterocyclic ring system in the early 20th century paved the way for the creation of a vast array of derivatives, including this compound.

A significant advancement in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles came from the work of P.C. Guha, who developed a useful preparative method for 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide. This method, involving the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, laid the groundwork for the synthesis of many related structures. The synthesis of this compound, or more accurately its thiol tautomer, follows similar principles, typically involving the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.